2,4-Dimethoxy-4'-fluorochalcone

Vue d'ensemble

Description

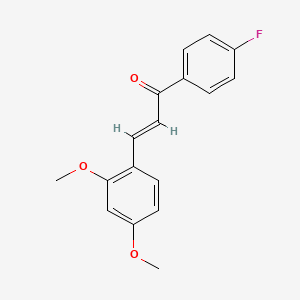

2,4-Dimethoxy-4’-fluorochalcone is an organic compound belonging to the chalcone family. Chalcones are aromatic ketones that form the central core of many important biological compounds. The molecular formula of 2,4-Dimethoxy-4’-fluorochalcone is C17H15FO3, and it has a molecular weight of 286.3 g/mol . This compound is characterized by the presence of two methoxy groups and a fluorine atom attached to the chalcone backbone, which consists of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The most common method for synthesizing chalcones, including 2,4-Dimethoxy-4’-fluorochalcone, is the Claisen-Schmidt condensation. This reaction involves the condensation of an aryl methyl ketone with an aryl aldehyde in the presence of an alcoholic alkali . For 2,4-Dimethoxy-4’-fluorochalcone, the specific reactants would be 2,4-dimethoxyacetophenone and 4-fluorobenzaldehyde. The reaction is typically carried out in ethanol with sodium hydroxide as the base, and the mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

While specific industrial production methods for 2,4-Dimethoxy-4’-fluorochalcone are not widely documented, the general principles of large-scale chalcone synthesis can be applied. This involves optimizing the Claisen-Schmidt condensation for higher yields and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

2,4-Dimethoxy-4’-fluorochalcone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or diketones.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Substitution: The methoxy and fluorine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Epoxides or diketones.

Reduction: Saturated ketones or alcohols.

Substitution: Various substituted chalcone derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Pharmacological Properties

Chalcones, including 2,4-Dimethoxy-4'-fluorochalcone, have been studied for their broad spectrum of biological activities. These include:

- Anticancer Activity : Chalcones have shown promise in inhibiting various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Studies have indicated that this compound may exert cytotoxic effects on cancer cells by disrupting mitochondrial function and inducing oxidative stress .

- Antidiabetic Effects : Research has demonstrated that chalcones can modulate glucose metabolism. For instance, studies on related chalcone derivatives have shown significant anti-hyperglycemic effects in diabetic animal models, suggesting that this compound may also possess similar properties .

- Anti-inflammatory and Antioxidant Activities : Chalcones are known to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. The antioxidant properties of these compounds help in scavenging free radicals, thus preventing oxidative damage in cells .

Table 1: Summary of Biological Activities of Chalcones

Clinical Implications

While preclinical studies highlight the potential of this compound as a therapeutic agent, further clinical trials are necessary to establish its efficacy and safety in humans. The absence of significant adverse effects noted in animal studies provides a promising outlook for its application in human medicine .

Mécanisme D'action

The biological activity of 2,4-Dimethoxy-4’-fluorochalcone is primarily attributed to its α,β-unsaturated carbonyl system, which can interact with various molecular targets. This system allows the compound to act as an electrophile, forming covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit the activity of enzymes involved in inflammation, cancer cell proliferation, and microbial growth .

Comparaison Avec Des Composés Similaires

2,4-Dimethoxy-4’-fluorochalcone can be compared with other chalcone derivatives such as:

2,4-Dimethoxychalcone: Lacks the fluorine atom, which may result in different biological activities and chemical reactivity.

4’-Fluorochalcone: Lacks the methoxy groups, which can affect its solubility and interaction with biological targets.

2,4,6-Trimethoxychalcone: Contains an additional methoxy group, potentially altering its chemical properties and biological effects.

The presence of both methoxy and fluorine groups in 2,4-Dimethoxy-4’-fluorochalcone makes it unique, potentially enhancing its biological activity and chemical stability compared to other chalcone derivatives .

Activité Biologique

2,4-Dimethoxy-4'-fluorochalcone is a member of the chalcone family, which is known for its diverse biological activities, including anticancer, anti-inflammatory, and antidiabetic properties. This article synthesizes findings from various studies to provide an overview of the biological activity of this compound.

Chemical Structure and Properties

Chalcones are characterized by their open-chain flavonoid structure, which consists of two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. The specific modifications in this compound enhance its biological efficacy. The presence of methoxy groups and a fluorine atom can influence the compound's interaction with biological targets.

Anticancer Activity

Case Studies and Research Findings:

- Breast Cancer Cell Lines : Research has shown that chalcones can exhibit selective cytotoxicity against breast cancer cell lines such as MCF-7 and MDA-MB-231. For instance, a related compound demonstrated IC50 values of 52.5 µM and 66.4 µM against these cell lines, respectively, indicating significant potential for therapeutic application .

- Mechanism of Action : The anticancer effects of chalcones are often attributed to their ability to induce apoptosis and autophagy in cancer cells. Studies have indicated that chalcones can activate intrinsic apoptosis pathways and modulate autophagy-related proteins, leading to cell cycle arrest in cancer cells .

- Cell Cycle Arrest : In studies involving 2′,4-dihydroxy-4′,6′-dimethoxy chalcone (a structural analog), significant G1 phase arrest was observed in breast cancer cells treated with the compound . This suggests that similar mechanisms may be applicable to this compound.

Antidiabetic Activity

Chalcones have been extensively studied for their antidiabetic properties:

- Inhibition of Enzymes : Several studies have demonstrated that chalcones can inhibit key enzymes involved in carbohydrate metabolism, such as α-glucosidase and α-amylase. For example, derivatives have shown IC50 values as low as 3.2 µM for α-glucosidase inhibition .

- In Vivo Studies : In diabetic rat models, certain chalcone derivatives exhibited significant reductions in blood glucose levels comparable to standard antidiabetic medications like metformin . This highlights the potential of this compound in managing diabetes.

Antioxidant Activity

Chalcones are also recognized for their antioxidant properties:

- Radical Scavenging : Studies have shown that various chalcone derivatives possess strong radical scavenging abilities against DPPH radicals. The antioxidant activity is often correlated with the number and position of methoxy groups on the aromatic rings .

Summary of Biological Activities

Propriétés

IUPAC Name |

3-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FO3/c1-20-15-9-5-13(17(11-15)21-2)6-10-16(19)12-3-7-14(18)8-4-12/h3-11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZMXLKULLDWQBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C=CC(=O)C2=CC=C(C=C2)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370033 | |

| Record name | 2,4-Dimethoxy-4'-fluorochalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.30 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

336101-27-0 | |

| Record name | 2,4-Dimethoxy-4'-fluorochalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.